molecular formula C10H14N2O2 B6145892 3-amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one CAS No. 2137808-10-5

3-amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one

Cat. No.: B6145892
CAS No.: 2137808-10-5
M. Wt: 194.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one is a chemical compound with a unique structure that combines an amino group, an oxan ring, and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable oxan derivative, the introduction of an amino group can be achieved through nucleophilic substitution reactions. The dihydropyridinone ring is then formed via cyclization reactions, often facilitated by catalysts and specific reaction conditions such as temperature and pH control.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dihydropyridinone moiety to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, typically under basic or acidic conditions depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups to the amino moiety.

Scientific Research Applications

3-amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxan ring and dihydropyridinone moiety may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biological pathways, making the compound a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-(oxan-3-yl)propan-1-ol: This compound shares the oxan ring and amino group but lacks the dihydropyridinone moiety.

    3-amino-1-(oxan-3-yl)propan-1-one: Similar in structure but with a different functional group arrangement.

Uniqueness

3-amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one is unique due to the presence of the dihydropyridinone ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets that are not possible with simpler analogs.

Properties

CAS No.

2137808-10-5

Molecular Formula

C10H14N2O2

Molecular Weight

194.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.